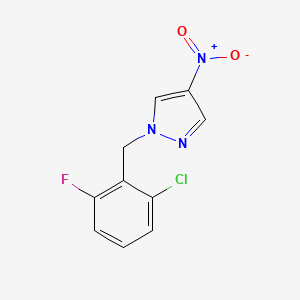

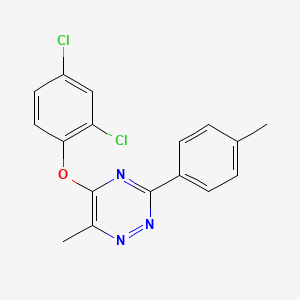

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

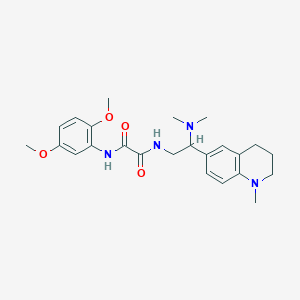

The compound "4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine" is a chemically synthesized molecule that appears to be related to a class of compounds with potential pharmacological properties. The structure of this compound suggests that it is a pyrimidine derivative with a sulfonyl group attached to a piperazine ring, which is further substituted with dichlorophenyl and dimethoxy groups.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent was synthesized by nucleophilic attack of amines on 2,4,6-trichloropyrimidine . Another related synthesis involved a linear bi-step approach, starting with the coupling of 2-furyl(1-piperazinyl)methanone with 3,5-dichloro-2-hydroxybenzenesulfonyl chloride under dynamic pH control, followed by an O-substitution reaction to yield a series of compounds with potential therapeutic properties . Although the exact synthesis of the compound is not detailed, these methods provide insight into possible synthetic routes.

Molecular Structure Analysis

The molecular structure of related compounds has been studied, revealing interesting features. For example, the interaction of piperazine with 4,4'-sulfonyldiphenol resulted in a salt with a self-assembled channel structure, where the cations act as hydrogen-bond donors, tying dimers into stacks . This suggests that the compound may also form specific molecular interactions due to its piperazine and sulfonyl components.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various studies. The synthesized 4-piperazinopyrimidines displayed a range of pharmacological properties, indicating that they undergo specific chemical interactions in biological systems . The compounds synthesized in another study were screened against α-glucosidase enzyme, showing inhibitory activity, which implies that they can participate in enzyme inhibition reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine" are not directly reported, related compounds have shown a variety of pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects . The presence of sulfonyl and piperazine groups in these compounds is likely to contribute to their solubility, stability, and overall reactivity, which are important factors in their pharmacological profiles.

Aplicaciones Científicas De Investigación

Arylpiperazine Derivatives

Arylpiperazine derivatives, including those with dichlorophenylpiperazine structures, are primarily studied for their pharmacological applications, especially in treating conditions like depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation leading to 1-aryl-piperazines, which have a variety of effects on serotonin and other neurotransmitter receptors. The interest in these compounds extends to their pharmacokinetic properties, including their distribution in tissues and metabolism, highlighting their potential for clinical applications beyond their psychoactive properties (Caccia, 2007).

Piperazine Derivatives

Piperazine rings, found in various therapeutic agents, have significant medicinal potential. The structural modification of piperazine derivatives can lead to a wide range of pharmacological activities, including antipsychotic, antidepressant, anticancer, and anti-inflammatory effects. This flexibility makes piperazine a valuable scaffold in drug discovery, with research focusing on modifying the substituents on the piperazine ring to affect pharmacokinetic and pharmacodynamic properties. The exploration of piperazine-based molecules underscores their broad potential in developing treatments for various diseases (Rathi et al., 2016).

Sulfonamides and Their Applications

Sulfonamides, characterized by the presence of a sulfonyl group, are integral to numerous drugs with clinical uses ranging from diuretics and carbonic anhydrase inhibitors to antiepileptics and antipsychotics. The patent landscape from 2008 to 2012 reveals a focus on novel sulfonamides with potential as antiglaucoma agents or antitumor agents, targeting specific isoforms of carbonic anhydrase. This research reflects ongoing efforts to develop sulfonamides with selectivity for particular clinical applications, demonstrating the compound's role in advancing therapeutic strategies (Carta, Scozzafava, & Supuran, 2012).

Propiedades

IUPAC Name |

4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-2,6-dimethoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N4O4S/c1-25-15-10-14(19-16(20-15)26-2)21-5-7-22(8-6-21)27(23,24)11-3-4-12(17)13(18)9-11/h3-4,9-10H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRWBKXPGKQIQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2508236.png)

![Methyl 1-[(dimethylamino)sulfonyl]prolinate](/img/structure/B2508242.png)

![N,N-Dimethyl-1-(4-methylphenyl)-N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2508248.png)

![6-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2508249.png)

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2508250.png)

![1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one](/img/structure/B2508254.png)